![molecular formula C18H14O2 B3032208 4-[3-(4-hydroxyphenyl)phenyl]phenol CAS No. 124526-56-3](/img/structure/B3032208.png)

4-[3-(4-hydroxyphenyl)phenyl]phenol

概要

説明

4-[3-(4-hydroxyphenyl)phenyl]phenol is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Crystal Structure and Solvent Inclusions

Studies reveal the structural uniqueness of terphenyl-based diol hosts like “[1,1':3',1''-Terphenyl]-4,4''-diol” in forming crystal structures with different solvents. For example, Klien et al. (2015) synthesized terphenyl-based diol hosts demonstrating various crystal structures with solvents such as dimethylformamide and acetonitrile. These crystal structures were characterized by intramolecular and intermolecular hydrogen bonding, showcasing the potential of terphenyl diols in forming distinctive molecular aggregates and host-guest interactions in crystal engineering (Klien, Seichter, Skobridis, & Weber, 2015).

Liquid Crystalline Properties

Terphenyl compounds exhibit unique liquid crystalline properties. Gray et al. (1989) synthesized terphenyl compounds with difluoro substituents, observing that they form low-melting liquid crystals with wide-ranging stable phases, useful in ferroelectric systems and electro-optical devices (Gray, Hird, Lacey, & Toyne, 1989).

Nonlinear Optical Properties

Terphenyl derivatives have been explored for their nonlinear optical properties. Adeel et al. (2021) investigated the third-order nonlinear optical (NLO) properties of novel fluorinated terphenyl compounds. They found that these compounds exhibit significant third-order polarizability, suggesting potential applications in optoelectronics and photonics (Adeel et al., 2021).

Dye and Lanthanide Adsorption

Inorganic chemistry research has utilized terphenyl-based structures for dye and lanthanide adsorption. Gao et al. (2019) synthesized anionic indium-organic frameworks using terphenyl dicarboxylic acid derivatives. These frameworks demonstrated high efficiency and selectivity in adsorbing cationic dyes and rare earth ions, indicating their potential in environmental applications and material science (Gao, Sun, Ge, & Zheng, 2019).

Peptide Helix Mimetics

The terphenyl structure is an ideal scaffold for mimicking peptide helices. Maity and König (2008) reported the synthesis of 1,4-dipiperazino benzenes using terphenyl structures. These compounds mimic the geometrical arrangement of alpha-helices in peptides, indicating their relevance in biological chemistry and drug design (Maity & König, 2008).

Synthesis of Rigid-Rod Polyamides and Polyimides

Terphenyl derivatives are used in synthesizing rigid-rod polyamides and polyimides, which are important in materials science. Spiliopoulos and Mikroyannidis (1998) demonstrated the synthesis of rigid-rod polyamides and polyimides containing m-terphenyls, showing their potential in creating novel polymeric materials with enhanced solubility and thermal properties (Spiliopoulos & Mikroyannidis, 1998).

作用機序

Target of Action

Related compounds such as (1-hydroxy-1-phosphono-2- [1,1’;4’,1’']terphenyl-3-yl-ethyl)-phosphonic acid have been found to interact with ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli .

Mode of Action

It’s known that the compound can undergo solvothermal reactions with transition metal cations to form novel coordination polymers . This suggests that [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol may interact with its targets through coordination chemistry.

Biochemical Pathways

It’s important to note that any compound’s interaction with its target can potentially affect multiple biochemical pathways, leading to a cascade of downstream effects .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

It’s known that the compound can form novel coordination polymers through solvothermal reactions . This suggests that [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol may have the potential to influence molecular and cellular structures and functions .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets . .

特性

IUPAC Name |

4-[3-(4-hydroxyphenyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOMZHWGIQNWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349878 | |

| Record name | [1,1';3',1'']Terphenyl-4,4''-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124526-56-3 | |

| Record name | [1,1';3',1'']Terphenyl-4,4''-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

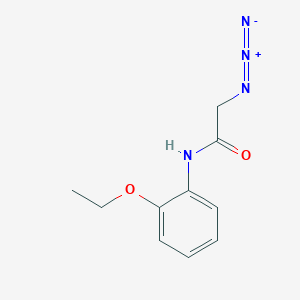

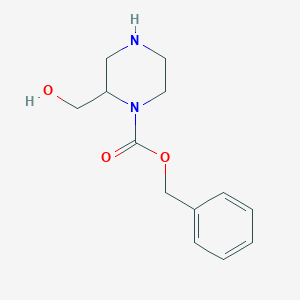

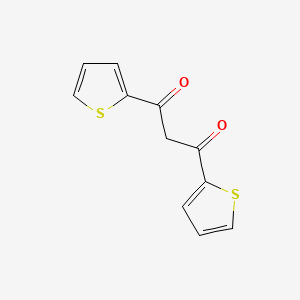

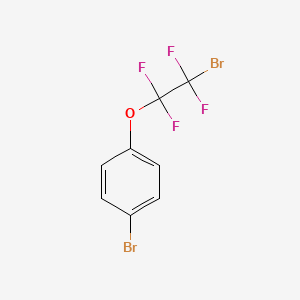

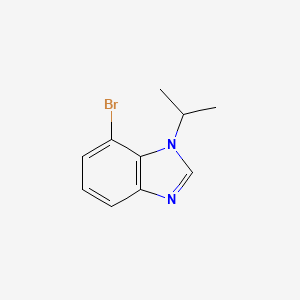

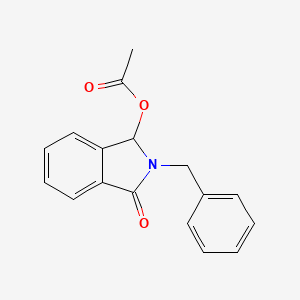

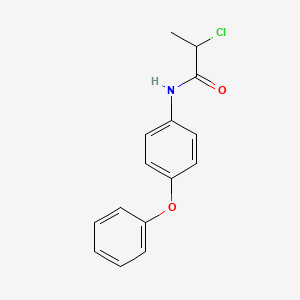

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)

![2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B3032131.png)

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)

![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)